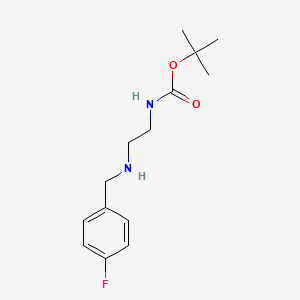
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate
概要
説明
Tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C14H21FN2O2 and its molecular weight is 268.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and its implications for therapeutic applications.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H18FN3O2
- Molecular Weight: 253.30 g/mol
Research indicates that compounds similar to tert-butyl carbamates exhibit neuroprotective properties by modulating apoptotic pathways and enhancing autophagy. The primary mechanisms identified include:
- Bcl-2/Bax Ratio Modulation: Increases in the Bcl-2/Bax ratio promote an anti-apoptotic state, thereby protecting neurons from apoptosis induced by stressors like etoposide .
- Autophagy Induction: Activation of autophagy through proteins such as beclin 1 has been observed, providing a cellular mechanism for neuroprotection .
Neuroprotective Activity
A study focused on a library of aromatic carbamate derivatives, including tert-butyl variants, demonstrated significant neuroprotective effects in human induced pluripotent stem cell-derived neurons. The compound showed protective activity against etoposide-induced apoptosis at concentrations as low as 100 nM .
Table 1: Neuroprotective Effects of Aromatic Carbamates
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| This compound | 0.1 | 84 |
| Control (Vehicle) | - | 47 |
| Etoposide | - | 20 |
Anti-Cancer Activity
The compound's potential as an anti-cancer agent is supported by its metabolic stability and activity in xenograft mouse models. It has been shown to induce regression in various cancer types, highlighting its role as a promising candidate for further development .
Case Study: Efficacy in Cancer Models
In a series of experiments involving cancer cell lines with different RAS mutations, tert-butyl derivatives exhibited selective lethality towards RAS-dependent cells. For instance, treatment with the compound resulted in a significant decrease in viability of mutant NRAS cells compared to wild-type .
Table 2: Selective Lethality in Cancer Cell Lines
| Cell Line Type | Treatment Concentration (μM) | Viability (%) |
|---|---|---|
| NRAS Mutant | 5 | 20-40 |
| NRAS Wild-Type | 5 | 80-100 |
科学的研究の応用
Medicinal Chemistry Applications
1. Drug Development
tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is primarily studied for its potential as a pharmaceutical agent. The presence of the fluorobenzyl group enhances lipophilicity and may improve the bioavailability of compounds in drug formulations. Research indicates that modifications of the aminoethyl carbamate structure can lead to compounds with improved pharmacological profiles, including increased potency and selectivity against specific biological targets.
Case Study: Anti-Cancer Activity
Recent studies have explored derivatives of this compound in the context of cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further development as an anti-cancer agent.
2. Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. The fluorine atom may influence the binding affinity to receptors involved in neurological disorders. Preliminary research indicates that such carbamate derivatives could be explored for their effects on conditions like depression and anxiety.
Chemical Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluorobenzylamine under controlled conditions. The process requires careful monitoring to ensure high yields and purity of the final product.
特性
IUPAC Name |
tert-butyl N-[2-[(4-fluorophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZDUXBABQPOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













